1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as DMTQ-urea and has been studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Scientific Research Applications
Synthesis and Chemical Structure
Research on heterocyclic compounds, including those related to "1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea," emphasizes the synthesis and structural elucidation of compounds with complex molecular architectures. Kametani et al. (1971) explored the syntheses of heterocyclic compounds, focusing on Pschorr reactions of 1-(2-aminobenzyl)- and 1-(2-aminophenethyl)-1,2,3,4-tetrahydroisoquinolines, contributing to the total synthesis of compounds like thalicsimidine and providing insights into dienone coupling and the formation of isoquinoline derivatives (Kametani, T., Takahashi, K., Sugahara, T., Koizumi, M., & Fukumoto, K., 1971).
Biological Applications and Molecular Analysis
In the realm of pharmacology and molecular structure analysis, compounds possessing the 1,3,4-thiadiazole core, which shares structural similarities with the target compound, have been highlighted for their biological activities. Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, demonstrating significant DNA protective ability against oxidative stress and strong antimicrobial activity, indicating the potential of these compounds in developing therapeutic agents (Gür, M., Yerlikaya, S., Şener, N., et al., 2020).
Protective Groups and Functionalization
The utility of the 3,4-dimethoxybenzyl moiety as a protective group in the synthesis of complex molecules has been explored, demonstrating its role in the N-protection of 1,2-thiazetidine 1,1-dioxides and its facile removal under specific conditions, which could be relevant for the synthesis or modification of compounds similar to "1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" (Grunder-Klotz, E. & Ehrhardt, J., 1991).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-16-7-3-12(9-17(16)26-2)11-20-19(24)21-14-5-6-15-13(10-14)4-8-18(23)22-15/h3,5-7,9-10H,4,8,11H2,1-2H3,(H,22,23)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRRSQRKBDIEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.